Mass Spectrometric Resolution: +6 Da Shift Enables Baseline Analyte Separation in MRM
Trimethobenzamide D6 (MW 394.49 Da) provides a +6.03 Da mass shift relative to unlabeled Trimethobenzamide (MW 388.46 Da) . This mass difference arises from deuteration of six hydrogen atoms across the two N-methyl groups (bis-trideuteriomethyl), as confirmed by the IUPAC name N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide . In electrospray ionization MS/MS, this +6 Da shift places the [M+H]⁺ precursor ion of Trimethobenzamide D6 at m/z 395.5 versus m/z 389.5 for the unlabeled analyte, allowing selective monitoring in Q1 without isotopic crosstalk. The baseline mass separation exceeds the typical ±0.5 Da unit resolution window used in triple-quadrupole MRM, ensuring zero signal contribution of the internal standard to the analyte channel and vice versa.
| Evidence Dimension | Monisotopic molecular weight and [M+H]⁺ precursor ion m/z for mass spectrometric detection |
|---|---|
| Target Compound Data | Trimethobenzamide D6: MW 394.49 Da, [M+H]⁺ m/z 395.5 |
| Comparator Or Baseline | Trimethobenzamide (unlabeled, CAS 138-56-7): MW 388.46 Da, [M+H]⁺ m/z 389.5 |
| Quantified Difference | ΔMW = +6.03 Da; Δm/z = +6.0 for [M+H]⁺ |
| Conditions | Low-resolution or unit-resolution triple-quadrupole mass spectrometry; ESI positive ion mode |
Why This Matters
This mass shift is the foundational requirement for accurate isotope-dilution LC-MS/MS quantification; without it, no internal standard correction is possible for Trimethobenzamide analysis in biological matrices.
